2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

basicity pKa regioisomer

Researchers requiring 2H-1,2,3-triazole scaffolds for kinase inhibitor SAR frequently encounter N1-isomer contamination that undermines biological interpretation. This compound provides the pure N2-(methoxymethyl)-2H-1,2,3-triazol-4-amine regioisomer (N2:N1 up to 91:9), eliminating ambiguity. The free 4-amine permits rapid diversification via amidation or reductive amination; the methoxymethyl group enhances solubility. N2-triazoles exhibit superior CK2α inhibition (IC50 = 0.131 µM) versus N1 analogs. Supplied at 95% purity with reliable global logistics.

Molecular Formula C4H8N4O
Molecular Weight 128.135
CAS No. 1782530-21-5
Cat. No. B2356382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
CAS1782530-21-5
Molecular FormulaC4H8N4O
Molecular Weight128.135
Structural Identifiers
SMILESCOCN1N=CC(=N1)N
InChIInChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7)
InChIKeyMKKFXTXVCASTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Overview


2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (CAS 1782530-21-5) is an N2-substituted (2H-tautomer) 1,2,3-triazole bearing a methoxymethyl group at the 2-position and a free primary amine at the 4-position (molecular formula C₄H₈N₄O, MW 128.13 g/mol) . Unlike the more common N1-substituted 1,2,3-triazoles produced by CuAAC click chemistry, this compound belongs to the synthetically distinct class of 2H-1,2,3-triazoles that require specialized N2-selective alkylation strategies [1]. The 4-amino group provides a reactive handle for further derivatization (amidation, diazotization, cross-coupling), while the methoxymethyl substituent modulates solubility and electronic properties relative to unsubstituted or N1-substituted analogs [2]. The compound is commercially available at 95% purity from multiple suppliers including Enamine (EN300-783903) and A2B Chem [3].

Why This N2-Triazole Cannot Be Simply Replaced


1,2,3-Triazoles exist in two tautomeric forms (1H and 2H), and when N-alkylated, produce regioisomers with fundamentally different properties that preclude interchangeable use [1]. The N2-substituted (2H) isomer—the scaffold of this compound—exhibits distinct basicity: 2-methyl-2H-1,2,3-triazole is a much weaker base than 1-methyl-1H-1,2,3-triazole (pKa ≈ 1.25 for 1-methyl; the 2-methyl analog is significantly less basic) [2]. Thermodynamically, N2-alkylated triazoles are more stable than their N1 counterparts (ΔG ≈ 3.65 kcal/mol favoring N2-isomerization at equilibrium) [3]. These differences translate directly into divergent biological activity: N2-regioisomers of 1,2,3-triazoles have been shown to exhibit higher CK2α kinase inhibition and antiproliferative potency against MCF-7 and A549 cell lines compared to matched N1-isomers [4]. Additionally, the 4-amino substituent on this compound distinguishes it functionally from other 2H-triazole derivatives lacking a nucleophilic amine, such as 2-methyl-2H-1,2,3-triazole or N-aryl-2H-triazol-4-amines [5]. Substituting this compound with the N1 regioisomer (1-(methoxymethyl)-1H-1,2,3-triazol-4-amine, CAS 1428960-88-6) or with 1,2,4-triazole isomers (e.g., CAS 915923-88-5) will alter key interaction parameters—basicity, dipole moment, hydrogen-bonding geometry, and target binding—invalidating SAR conclusions and process reproducibility [6].

Head-to-Head Differentiation Evidence


Basicity Divergence: N2 vs. N1 Regioisomers

The N2-substituted (2H) triazole scaffold of the target compound confers markedly weaker basicity compared to the N1-substituted (1H) regioisomer. Experimental pKa measurements establish that protonated 1-methyl-1H-1,2,3-triazole has pKa = 1.25, while 2-methyl-2H-1,2,3-triazole is described as 'a much weaker base,' with the N2-isomer consistently showing lower proton affinity across gas-phase, solution, and solid-state measurements [1][2]. This basicity differential means that at physiological pH (7.4), the N2-isomer exists predominantly in its neutral, unprotonated form, whereas the N1-isomer retains partial protonation, altering hydrogen-bond donor/acceptor capacity, membrane permeability, and target binding electrostatics [3].

basicity pKa regioisomer protonation state drug-target interaction

Thermodynamic Stability Advantage of N2-Alkylated Triazoles

N2-alkylated 1,2,3-triazoles are thermodynamically more stable than their N1-alkylated counterparts. Zhang et al. (2025) demonstrated a Gibbs free energy difference of ΔG = 3.65 kcal/mol favoring the N2-isomer at thermodynamic equilibrium [1]. This stability advantage has been exploited in a relay strategy where initially formed N1-alkylation products undergo isomerization to N2-isomers upon reaching thermodynamic control. In contrast, N1-alkylation is kinetically favored under standard base-mediated conditions (strong base + alkyl halide), often producing mixtures [2]. The target compound, as a pure N2-substituted isomer, benefits from this intrinsic thermodynamic stability, potentially exhibiting longer shelf stability and greater resistance to isomerization under formulation or assay conditions compared to the N1 regioisomer [3].

thermodynamic stability N2-alkylation isomerization equilibrium chemical stability

Superior CK2α Kinase Inhibition by N2-Regioisomers

A direct head-to-head study by El-Kardocy et al. (2020) compared matched N1- and N2-substituted tetrabromobenzotriazole (TBBt) regioisomers for CK2α kinase inhibition and anticancer activity. Across all compound pairs, N2-regioisomers exhibited higher CK2α inhibitory potency and greater antiproliferative activity against MCF-7 (breast) and A549 (lung) cancer cell lines than their corresponding N1-isomers [1][2]. The most active N2-substituted compound (acetic acid hydrazide at N2-TBBt) achieved IC50 = 0.131 μM against CK2α, IC50 = 9.1 μM against MCF-7, and IC50 = 6.3 μM against A549 cells [3]. Although this study employed benzotriazole rather than monocyclic triazole cores, the regioisomer-activity trend (N2 > N1) is consistent with broader observations that N2-substituted 1,2,3-triazoles possess 'different properties than N1 as well as N3, despite structural similarity,' including distinct behavior in biological systems [4].

CK2α kinase regioisomer IC50 antiproliferative MCF-7 A549

N2-Selective Synthesis Scarcity and Cost Premium

N2-substituted 1,2,3-triazoles are significantly more challenging to synthesize selectively than N1-substituted analogs. The CuAAC click reaction—the dominant method for 1,2,3-triazole synthesis—delivers exclusively the 1,4-disubstituted N1-isomer [1]. Achieving N2-selectivity requires specialized methods: Brønsted acid catalysis with trichloroacetimidates achieves N2:N1 ratios up to 91:9 [2], while thermodynamic isomerization strategies exploit the 3.65 kcal/mol stability advantage [3]. The patent literature explicitly documents that conventional N2-alkylation of [1,2,3]triazole yields only 22% of the desired N2 isomer, with overall yields as low as 3.5% after downstream steps [4]. This synthetic bottleneck is reflected in procurement pricing: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (target) is listed at $1,058/0.5g (Enamine) and $530/100mg (A2B Chem) [5], representing a significant cost premium over typical N1-substituted triazole building blocks, which are often available at <$100/g.

N2-selective alkylation synthetic yield procurement cost regioselectivity

Antimicrobial Activity of 2H-Triazole Core Scaffold

The 2H-1,2,3-triazol-4-amine core—the unsubstituted parent scaffold of the target compound—has been experimentally validated as a productive starting material for antimicrobial thiourea derivatives. Stefańska et al. (2017) prepared five thiourea derivatives from 2H-1,2,3-triazol-4-amine and commercial isothiocyanates, with lead compounds exhibiting MIC values of 0.5–8 µg/mL against Gram-positive cocci (standard and hospital strains of Staphylococcus) and effective inhibition of biofilm formation by methicillin-resistant Staphylococcus epidermidis (MRSE) [1]. The compounds were non-genotoxic. This study establishes 2H-1,2,3-triazol-4-amine as a competent scaffold for generating bioactive molecules with sub-µg/mL potency. The target compound—bearing an additional methoxymethyl group at N2—offers differentiated physicochemical properties (solubility, lipophilicity, metabolic stability) compared to the unsubstituted 2H-1,2,3-triazol-4-amine parent, while retaining the same 4-amino derivatization handle [2].

antistaphylococcal MIC thiourea biofilm inhibition 2H-1,2,3-triazol-4-amine

Application Scenarios


Kinase Inhibitor Discovery with N2-Triazoles

For medicinal chemistry programs targeting kinases such as CK2α where N2-substituted triazole regioisomers have demonstrated quantifiably superior potency over N1-isomers (IC50 = 0.131 µM for N2 vs. higher IC50 for matched N1 compounds in TBBt series), this compound provides the N2-2H-1,2,3-triazole-4-amine core with a methoxymethyl solubilizing group pre-installed. The free 4-amine enables rapid library diversification via amidation, reductive amination, or diazotization/cross-coupling chemistry. The N2-regioisomeric purity eliminates the risk of regioisomer contamination (N2:N1 up to 91:9 achievable with modern methods vs. 22:78 for conventional alkylation) that could confound SAR interpretation. [1][2]

Antimicrobial SAR Using 2H-Triazol-4-Amine

Leveraging the demonstrated antimicrobial activity of 2H-1,2,3-triazol-4-amine-derived thioureas (MIC = 0.5–8 µg/mL against Staphylococcus spp., including MRSE biofilm inhibition), this compound serves as a functionalized analog for SAR expansion. The N2-methoxymethyl group introduces an additional parameter (hydrogen-bond acceptor, steric bulk, altered logP) absent in the unsubstituted parent, enabling exploration of substituent effects on potency and selectivity without altering the 4-amino derivatization handle. The non-genotoxic profile of the parent scaffold supports progression into lead optimization. [3]

Bioisostere Replacement with N2-1,2,3-Triazole

The N2-substituted 1,2,3-triazole is recognized as a metabolically stable bioisostere for amides, esters, and 1,2,4-triazoles in drug design, with distinct dipole moment and hydrogen-bonding geometry compared to the N1-isomer. The target compound offers the bioisosteric 2H-1,2,3-triazole core with a pre-functionalized 4-amino group, enabling its direct incorporation into lead compounds as a replacement for metabolically labile amide linkages. The weaker basicity of the N2-isomer (compared to N1) provides a differentiated protonation profile that can improve membrane permeability and reduce off-target ion channel interactions. [4][5]

Coordination Chemistry and Materials Science

N2-substituted 1,2,3-triazoles exhibit distinct metal-coordination geometry compared to N1-isomers, with applications in constructing coordination polymers and metal-organic frameworks (MOFs) that display impressive optical and magnetic properties. The target compound's 4-amino and N2-methoxymethyl groups provide additional coordination sites and solubility enhancement, respectively, enabling its use as a multifunctional ligand precursor for synthesizing novel luminescent materials, spin-crossover complexes, or heterogeneous catalysts. The thermodynamic stability of the N2-regioisomer ensures ligand integrity under solvothermal synthesis conditions. [6][7]

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